molecular formula C16H14Cl2N2O3 B7590664 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide

2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide

Cat. No. B7590664
M. Wt: 353.2 g/mol
InChI Key: FKTOAWXIFQSJIF-DJKKODMXSA-N
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Description

2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide, commonly known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOG belongs to the class of N-oxides and is known for its ability to inhibit the activity of prolyl hydroxylase enzymes (PHDs).

Mechanism of Action

DMOG's mechanism of action is primarily based on its ability to inhibit the activity of 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide, which are enzymes that play a key role in the regulation of HIF-1α. 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide hydroxylate HIF-1α, leading to its degradation under normoxic conditions. However, under hypoxic conditions, 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide are inhibited, leading to HIF-1α stabilization and subsequent transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis.
Biochemical and Physiological Effects:
DMOG's biochemical and physiological effects are primarily related to its ability to stabilize HIF-1α. This leads to increased angiogenesis, erythropoiesis, and glycolysis, which can have a significant impact on various physiological processes. DMOG has also been shown to inhibit the activity of other enzymes, such as lysine demethylases, leading to epigenetic modifications and changes in gene expression.

Advantages and Limitations for Lab Experiments

DMOG's advantages for lab experiments include its ability to induce HIF-1α stabilization, which can be useful for studying various physiological processes. DMOG is also relatively easy to synthesize and has been optimized for improved yields and purity. However, DMOG's limitations include its potential cytotoxicity at high concentrations and its potential to induce off-target effects due to its inhibition of other enzymes.

Future Directions

There are several future directions for DMOG research, including its potential applications in tissue engineering, wound healing, and regenerative medicine. DMOG's ability to induce angiogenesis and promote cell proliferation could be useful for developing new therapies for tissue repair and regeneration. Additionally, DMOG's role in epigenetic modifications and changes in gene expression could be explored further for its potential applications in cancer research and drug discovery. Finally, the development of DMOG analogs with improved selectivity and reduced toxicity could lead to new therapeutic options for various diseases.

Synthesis Methods

DMOG can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzaldehyde with 2-methoxyaniline, followed by the addition of acetic anhydride, and subsequent oxidation with hydrogen peroxide. The final product is obtained through purification using column chromatography. The synthesis of DMOG has been optimized in recent years, leading to improved yields and purity.

Scientific Research Applications

DMOG has been extensively studied for its potential applications in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, DMOG has been shown to inhibit the growth and metastasis of cancer cells by inducing hypoxia-inducible factor-1α (HIF-1α) stabilization. In neurology, DMOG has been found to protect neurons against ischemic injury and promote axon regeneration. In cardiovascular disease, DMOG has been shown to protect against myocardial infarction and reduce ischemia-reperfusion injury.

properties

IUPAC Name

2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-15-5-3-2-4-14(15)20-16(21)10-23-19-9-11-6-7-12(17)8-13(11)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTOAWXIFQSJIF-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CON=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)CO/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide

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